molecular formula C9H14N2S2 B14776737 N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine

N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine

Cat. No.: B14776737
M. Wt: 214.4 g/mol
InChI Key: UHIBMGPXFZTKGK-UHFFFAOYSA-N
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Description

N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine is a heterocyclic organic compound that features both thiazole and thietanamine moieties. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine typically involves the reaction of 2-methyl-1,3-thiazole with an appropriate thietanamine precursor under controlled conditions. Common reagents include thionating agents and cyclization catalysts . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazoles and thietanamines, which can be further functionalized for specific applications .

Scientific Research Applications

N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine is unique due to its combination of thiazole and thietanamine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C9H14N2S2/c1-6(10-8-3-12-4-8)9-5-13-7(2)11-9/h5-6,8,10H,3-4H2,1-2H3

InChI Key

UHIBMGPXFZTKGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(C)NC2CSC2

Origin of Product

United States

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